Licochalcone B

Description

This compound has been reported in Glycyrrhiza uralensis, Euphorbia helioscopia, and other organisms with data available.

isolated from Glycyrrhiza inflata; inhibits phosphorylation of NF-kappaB p65 in LPS signaling pathway; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

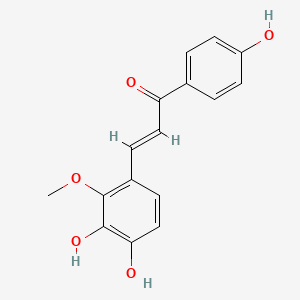

(E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-21-16-11(5-9-14(19)15(16)20)4-8-13(18)10-2-6-12(17)7-3-10/h2-9,17,19-20H,1H3/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDRYGIIYOPBBZ-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1O)O)C=CC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1O)O)/C=C/C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317442 | |

| Record name | Licochalcone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Licochalcone B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58749-23-8 | |

| Record name | Licochalcone B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58749-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Licochalcone B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058749238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Licochalcone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LICOCHALCONE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7383L14F6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Licochalcone B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

195 - 197 °C | |

| Record name | Licochalcone B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037320 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Licochalcone B: A Comprehensive Technical Guide to its Physicochemical Properties for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licochalcone B is a prominent retrochalcone, a subclass of flavonoids, primarily isolated from the roots of licorice species such as Glycyrrhiza inflata and Glycyrrhiza uralensis. This natural compound has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. Understanding its fundamental physicochemical characteristics is paramount for researchers aiming to elucidate its mechanisms of action and develop it as a potential therapeutic agent. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and a summary of its engagement with key cellular signaling pathways.

Physicochemical Properties of this compound

The biological activity and pharmaceutical potential of this compound are intrinsically linked to its chemical and physical properties. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with molecular targets. A summary of these properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₄O₅ | |

| Molecular Weight | 286.28 g/mol | |

| Appearance | Solid, yellow crystalline powder | |

| Melting Point | 195 - 197 °C | |

| Boiling Point | 550.5 ± 50.0 °C (Predicted) | |

| Solubility | Water: Slightly solubleDMSO: 10 mM; 57 mg/mL (199.1 mM); 83.33 mg/mL (291.08 mM)Other: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |

| pKa (Predicted) | 7.80 ± 0.15 | |

| LogP (XLogP3-AA) | 2.6 | |

| UV-Vis Absorption (λmax) | 208, 288, 338 nm |

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties requires robust and well-defined experimental protocols. The following sections detail the methodologies for key characterization experiments.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to determine the melting point and enthalpy of fusion of a substance.

Methodology:

-

A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument.

-

The temperature of the sample and reference is increased at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

The difference in heat flow required to increase the temperature of the sample and reference is measured as a function of temperature.

-

The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Licochalcone B: A Deep Dive into its Anticancer Mechanisms

A Technical Guide for Researchers and Drug Development Professionals

Licochalcone B, a flavonoid derived from the root of Glycyrrhiza species, has emerged as a promising natural compound with potent anti-cancer properties. Extensive research has elucidated its multifaceted mechanism of action, highlighting its ability to modulate critical signaling pathways, induce programmed cell death, and halt the proliferation of cancer cells. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling cascades.

Core Anticancer Mechanisms of this compound

This compound exerts its anticancer effects through a combination of inducing apoptosis and autophagy, causing cell cycle arrest, and inhibiting metastasis. These actions are orchestrated through the modulation of several key signaling pathways within cancer cells.

Induction of Apoptosis and Autophagy

This compound is a potent inducer of both apoptosis (programmed cell death) and autophagy (a cellular self-degradation process) in a variety of cancer cell lines.

Apoptosis: this compound triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] Key events include:

-

Increased Reactive Oxygen Species (ROS) Generation: this compound treatment leads to a significant increase in intracellular ROS levels.[2][3][4] This oxidative stress disrupts mitochondrial membrane potential.[2][3]

-

Mitochondrial Dysregulation: The loss of mitochondrial membrane potential results in the release of cytochrome c into the cytoplasm.[1][5]

-

Modulation of Bcl-2 Family Proteins: It downregulates anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, while upregulating pro-apoptotic proteins such as Bax and Bid.[1][2][5][6]

-

Caspase Activation: The cascade of events culminates in the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7), leading to the cleavage of poly (ADP-ribose) polymerase (PARP) and subsequent cell death.[1][2][5][6]

-

Death Receptor Upregulation: this compound can also upregulate the expression of death receptors like DR4 and DR5, sensitizing cancer cells to apoptosis initiated by ligands such as TRAIL.[1][2][7]

Autophagy: In some cancer cells, such as osteosarcoma, this compound induces autophagy, which can contribute to its anticancer effects. This is characterized by:

-

Increased Expression of Autophagy-Related Proteins (ATGs): Treatment with this compound increases the levels of Beclin1 and Atg7.[2][8][9]

-

LC3B Conversion: It promotes the conversion of LC3-I to LC3-II, a key marker of autophagosome formation.[2][8][9]

-

p62 Degradation: this compound leads to the degradation of p62, indicating functional autophagic flux.[2][8][9]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 and G2/M phases.[1][10][11][12]

-

G1 Phase Arrest: In oral squamous cell carcinoma cells, this compound causes G1 arrest by downregulating cyclin D1 and upregulating the cyclin-dependent kinase (CDK) inhibitors p21 and p27.[1][13]

-

G2/M Phase Arrest: In non-small-cell lung cancer (NSCLC) and colorectal cancer cells, it induces G2/M arrest.[2][3][10][11][14] This is associated with decreased expression of cyclin B1 and CDC2.[10][11]

Inhibition of Metastasis

Preliminary evidence suggests that licochalcones, including this compound, can inhibit the migration and invasion of cancer cells, key processes in metastasis. Licochalcone A has been shown to suppress the activity of matrix metalloproteinase-2 (MMP-2) and upregulate its inhibitor, TIMP-2.[15] It also modulates epithelial-mesenchymal transition (EMT) markers, increasing E-cadherin and decreasing N-cadherin expression.[15]

Key Signaling Pathways Modulated by this compound

The diverse anticancer activities of this compound are a consequence of its ability to interfere with multiple oncogenic signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers. This compound has been shown to inhibit this pathway in osteosarcoma and hepatocellular carcinoma cells.[2][7][8][9] By suppressing the phosphorylation of Akt and mTOR, this compound inhibits downstream signaling, leading to decreased cell proliferation and induction of autophagy.[2][8][9]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial for transmitting extracellular signals to the nucleus to control gene expression and various cellular processes. This compound's effect on this pathway can be context-dependent:

-

Activation of JNK/p38: In colorectal cancer cells, this compound activates the JNK and p38 MAPK pathways, which is linked to the induction of ROS-dependent apoptosis.[2][3][4]

-

ERK Modulation: In hepatocellular carcinoma, this compound activates ERK and JNK, which contributes to the upregulation of DR5 and sensitization to TRAIL-induced apoptosis.[7]

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key player in inflammation and cancer, promoting cell survival and proliferation. This compound has been shown to inhibit the phosphorylation of the NF-κB p65 subunit, thereby preventing its translocation to the nucleus and subsequent activation of target genes.[16] This inhibition contributes to its anti-inflammatory and pro-apoptotic effects.

JAK2/STAT3 Pathway

The JAK/STAT pathway is involved in cell proliferation, differentiation, and survival. This compound has been found to directly inhibit the activity of JAK2, leading to the suppression of the downstream STAT3 signaling pathway.[12]

EGFR and MET Dual Targeting

In non-small-cell lung cancer (NSCLC) cells, including those resistant to gefitinib, this compound acts as a dual inhibitor of both Epidermal Growth Factor Receptor (EGFR) and Mesenchymal-Epithelial Transition factor (MET).[14] It directly binds to the ATP-binding pockets of these receptor tyrosine kinases, inhibiting their kinase activity and downstream signaling through the ERBB3 and AKT axis.[14]

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time (h) | Reference |

| Amyloid β Aggregation | - | 2.16 | - | [16] |

Note: Specific IC50 values for this compound in many cancer cell lines were not explicitly detailed in the provided search results. The table reflects the available data.

Table 2: Cellular Effects of this compound at Different Concentrations

| Cancer Type | Cell Line(s) | Concentration (µM) | Effect | Reference |

| Non-Small-Cell Lung Cancer | HCC827 | 5-15 | G2/M cell cycle arrest | [10][11] |

| Osteosarcoma | MG-63, U2OS | 5-20 | Induction of autophagy | [11] |

| Non-Small-Cell Lung Cancer | Human NSCLC cells | 0-20 | Inhibition of cell growth | [16] |

| RAW264.7 (Macrophage) | RAW264.7 | 10 | Inhibition of LPS-induced NF-κB activation | [16] |

| SH-SY5Y (Neuroblastoma) | SH-SY5Y | 0-12 | Reduction of ROS generation | [16] |

| Oral Squamous Cell Carcinoma | HN22, HSC4 | 10-30 | Induction of apoptosis, G1 cell cycle arrest | [1] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments commonly used to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).

-

After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Plate cells and treat with this compound as described for the viability assay.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses PI to stain the cellular DNA. The amount of PI fluorescence is directly proportional to the amount of DNA. Flow cytometry is used to measure the fluorescence intensity of a population of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Protocol:

-

Treat cells with this compound and harvest as described above.

-

Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry.

Western Blotting

Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.

Protocol:

-

Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Visualizing the Mechanisms of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed.

Caption: Key signaling pathways modulated by this compound in cancer cells.

Caption: Induction of apoptosis by this compound via intrinsic and extrinsic pathways.

Caption: General experimental workflow for studying this compound's effects.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Therapeutic potential and action mechanisms of this compound: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Induces ROS-Dependent Apoptosis in Oxaliplatin-Resistant Colorectal Cancer Cells via p38/JNK MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Induces ROS-Dependent Apoptosis in Oxaliplatin-Resistant Colorectal Cancer Cells via p38/JNK MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound Ameliorates Liver Cancer via Targeting of Apoptotic Genes, DNA Repair Systems, and Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Therapeutic potential and action mechanisms of this compound: a mini review [frontiersin.org]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. Frontiers | Anticancer effects of licochalcones: A review of the mechanisms [frontiersin.org]

- 11. Anticancer effects of licochalcones: A review of the mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound induces apoptosis of human oral squamous cell carc...: Ingenta Connect [ingentaconnect.com]

- 14. This compound inhibits growth and induces apoptosis of human non-small-cell lung cancer cells by dual targeting of EGFR and MET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antimetastatic effects of licochalcone A on oral cancer via regulating metastasis-associated proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

anti-inflammatory effects of Licochalcone B signaling pathways

An In-depth Technical Guide to the Anti-inflammatory Effects of Licochalcone B and its Modulation of Core Signaling Pathways

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (LicoB), a prominent chalcone derived from the root of Glycyrrhiza species (licorice), has garnered significant scientific interest for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory effects of this compound. It delves into its interactions with key inflammatory signaling pathways, including the NLRP3 inflammasome, NF-κB, MAPK, Keap1/Nrf2, and JAK/STAT pathways. This document synthesizes quantitative data from cellular and animal models into structured tables, details common experimental protocols for investigating its bioactivity, and provides visual diagrams of the signaling cascades it modulates, offering a critical resource for researchers exploring LicoB as a promising lead compound for novel anti-inflammatory therapeutics.

Core Anti-inflammatory Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by intervening in several critical signaling cascades. Its multifaceted approach, targeting multiple nodes within the inflammatory network, underscores its potential as a therapeutic agent.

Inhibition of the NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex crucial for the innate immune response, which, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18.[3][4] Aberrant NLRP3 activation is implicated in a wide range of inflammatory diseases.[3][5]

This compound has been identified as a specific and direct inhibitor of the NLRP3 inflammasome.[3][4][6] Its mechanism of action involves binding directly to NEK7 (NIMA-related kinase 7), a critical component required for NLRP3 activation.[3][6][7] This binding disrupts the interaction between NEK7 and NLRP3, thereby preventing the assembly and activation of the inflammasome complex and blocking subsequent caspase-1 activation and IL-1β secretion.[3][4][7] Notably, LicoB's inhibitory effect is specific to the NLRP3 inflammasome, as it does not affect the AIM2 or NLRC4 inflammasomes.[3][6][7] This specificity makes it a highly attractive candidate for targeted anti-inflammatory therapies.

Attenuation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and inducible enzymes like iNOS and COX-2.[8][9] LicoB has been shown to effectively suppress the NF-κB pathway.[1][9] It inhibits the lipopolysaccharide (LPS)-induced phosphorylation of the NF-κB p65 subunit at serine 276.[10][11] This inhibitory action prevents the translocation of NF-κB into the nucleus, thereby down-regulating the transcription of its target inflammatory genes.[9] This leads to a significant reduction in the production of nitric oxide (NO), TNF-α, IL-1β, and IL-6.[1][9]

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPK signaling pathways, including p38 and JNK, are key regulators of cellular responses to external stressors like LPS, and they play a significant role in inflammation and apoptosis.[12][13] this compound has been shown to modulate these pathways, although its effects can be context-dependent. In inflammatory models, LicoB inhibits the phosphorylation of ERK and JNK, which contributes to the suppression of the AP-1 transcription factor, another key regulator of inflammatory gene expression.[9] In cancer models, LicoB can induce apoptosis by activating the JNK/p38 MAPK pathway, often mediated by an increase in reactive oxygen species (ROS).[1][12] This dual role highlights its potential for nuanced therapeutic applications.

Activation of the Keap1/Nrf2 Antioxidant Pathway

The Keap1/Nrf2 pathway is the primary regulator of the cellular antioxidant response.[8][11] Nrf2 is a transcription factor that, under normal conditions, is kept inactive by Keap1.[11] In the presence of oxidative stress, Nrf2 is released, translocates to the nucleus, and initiates the transcription of antioxidant genes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[11][14] LicoB activates the Nrf2 pathway, enhancing the cell's antioxidant capacity.[11][15] It achieves this by decreasing the expression of Keap1, which leads to increased expression of Nrf2 and its downstream targets, HO-1 and NQO1.[11][14] This antioxidant effect helps mitigate oxidative stress, a key driver of inflammation.[11][15]

Inhibition of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a key role in immunity and inflammation.[16] Aberrant activation of this pathway is linked to various inflammatory conditions and cancers.[16] this compound has been shown to directly inhibit the activity of JAK2.[14] This inhibition prevents the subsequent phosphorylation of STAT3 at positions Y705 and S727, blocking its dimerization and translocation to the nucleus.[14] By disrupting this pathway, LicoB can suppress the expression of STAT3 target genes involved in cell proliferation and survival, such as Mcl-1.[14]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative effects of this compound observed in various in vitro and in vivo experimental models.

Table 1: In Vitro Anti-inflammatory and Signaling Effects of this compound

| Cell Line | Stimulus | LicoB Conc. | Measured Parameter | Observed Effect | Citation(s) |

| RAW264.7 | LPS | 10 µM | NF-κB p65 (Ser276) Phosphorylation | Inhibition | [10][11] |

| RAW264.7 | LPS | ~1-10 µM | TNF-α Production | Significant reduction | [1][10] |

| RAW264.7 | LPS | ~1-10 µM | MCP-1 Production | Significant reduction | [1][10] |

| RAW264.7 | LPS | IC₅₀: 8.78 µM | Nitric Oxide (NO) Production | Potent inhibition | [1] |

| RAW264.7 | BDE-47 | 0.75 µM | IκB-Alpha Protein Expression | 81.30% up-regulation | [15] |

| BMDMs | LPS + ATP | 20 µM | IL-1β Secretion | Inhibition | [3] |

| BMDMs | LPS + ATP | 20 µM | Caspase-1 Activity | Inhibition | [3] |

| THP-1 | LPS + ATP | IC₅₀: 0.88 µM | IL-1β Secretion | Significant inhibition | [5] |

| HPMECs | LPS | 10, 20, 40 µM | ROS Levels | Dose-dependent reduction | [11] |

| HPMECs | LPS | 10, 20, 40 µM | Nrf2, HO-1, NQO1 Expression | Dose-dependent increase | [11] |

| HPMECs | LPS | 10, 20, 40 µM | Keap1 Expression | Dose-dependent decrease | [11] |

BMDMs: Bone Marrow-Derived Macrophages; HPMECs: Human Pulmonary Microvascular Endothelial Cells; LPS: Lipopolysaccharide; BDE-47: 2,2',4,4'-Tetrabromodiphenyl ether.

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Disease Induction | LicoB Dosage | Measured Parameter | Observed Effect | Citation(s) |

| C57BL/6 Mice | LPS-induced Septic Shock | - | Survival | Protective effect | [3][6] |

| C57BL/6 Mice | MSU-induced Peritonitis | - | Inflammation | Protective effect | [3][6] |

| C57BL/6 Mice | MCD Diet (NASH model) | - | IL-18 (serum) | Reduced levels | [3] |

| C57BL/6 Mice | CCl₄-induced Hepatotoxicity | 1-25 mg/kg (p.o.) | SOD, GSH Levels | Elevated levels | [10] |

| C57BL/6 Mice | LPS-induced Acute Lung Injury | 10, 20, 40 mg/kg | IL-6, IL-1β, TNF-α (BALF) | Dose-dependent reduction | [11] |

| C57BL/6 Mice | LPS-induced Acute Lung Injury | 10, 20, 40 mg/kg | Lung Wet/Dry Ratio | Dose-dependent reduction | [11] |

| C57BL/6 Mice | LPS-induced Acute Lung Injury | 10, 20, 40 mg/kg | Nrf2, HO-1, NQO1 Expression | Dose-dependent increase | [11] |

MSU: Monosodium Urate; MCD: Methionine- and Choline-Deficient; NASH: Non-alcoholic steatohepatitis; CCl₄: Carbon tetrachloride; p.o.: Oral gavage; BALF: Bronchoalveolar Lavage Fluid.

Experimental Protocols & Methodologies

The following section outlines generalized protocols for key experiments used to characterize the anti-inflammatory properties of this compound, based on methodologies described in the cited literature.

General Experimental Workflow

A typical investigation into the anti-inflammatory properties of LicoB follows a logical progression from in vitro screening to in vivo validation and mechanistic studies.

Cell Culture and Stimulation

-

Cell Lines: Murine macrophages (RAW264.7), bone marrow-derived macrophages (BMDMs), and human monocytic cells (THP-1, differentiated with PMA) are commonly used.[3]

-

Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin) at 37°C in a 5% CO₂ incubator.[3]

-

Treatment Protocol: Cells are often pre-treated with varying concentrations of this compound (e.g., 1-40 µM) for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent.[3][10]

-

Inflammatory Stimuli:

-

NF-κB/MAPK Activation: Lipopolysaccharide (LPS, e.g., 1 µg/mL) is widely used.[9]

-

NLRP3 Inflammasome Activation: A two-signal model is common. Cells are first primed with LPS (e.g., for 3-4 hours) to upregulate pro-IL-1β and NLRP3 expression, followed by a second stimulus such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) to trigger inflammasome assembly.[3]

-

Animal Models of Inflammation

-

LPS-Induced Acute Lung Injury (ALI): C57BL/6 mice are pre-treated with LicoB (e.g., 10-40 mg/kg, via oral gavage or intraperitoneal injection) before an intratracheal instillation of LPS.[11] Endpoints include analysis of bronchoalveolar lavage fluid (BALF) for inflammatory cells and cytokines, lung wet-to-dry weight ratio, and histopathological examination of lung tissue.[11]

-

LPS-Induced Septic Shock: Mice are administered LicoB prior to a lethal dose of LPS injection. Survival rates are monitored over time.[3]

-

MSU-Induced Peritonitis: Mice are injected intraperitoneally with monosodium urate (MSU) crystals to induce peritonitis, with LicoB administered as a therapeutic agent.[3]

Western Blot Analysis

-

Purpose: To quantify the expression and phosphorylation status of key signaling proteins (e.g., p-p65, p-p38, Nrf2, Keap1, Caspase-1 p20).[3][11]

-

Protocol Outline:

-

Lysis: Cells or homogenized tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.[11]

-

Quantification: Protein concentration is determined using a BCA assay.[11]

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.[11]

-

Transfer: Proteins are transferred to a PVDF membrane.[11]

-

Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins.[11]

-

Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band densities are quantified and normalized to a loading control like β-actin or Lamin B.[3]

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Purpose: To measure the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β, IL-18) in cell culture supernatants or serum.[3]

-

Protocol Outline:

-

Commercial ELISA kits are typically used according to the manufacturer's instructions.[3][5]

-

A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

-

Samples (supernatants, serum) and standards are added to the wells.

-

A detection antibody, often biotinylated, is added.

-

An enzyme conjugate (e.g., Streptavidin-HRP) is added.

-

A substrate (e.g., TMB) is added, which develops a color in proportion to the amount of bound cytokine.

-

The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 450 nm).

-

A standard curve is used to calculate the cytokine concentration in the samples.[17][18]

-

Conclusion

This compound demonstrates significant anti-inflammatory activity through the sophisticated modulation of multiple, interconnected signaling pathways. Its ability to specifically inhibit the NLRP3 inflammasome, suppress the canonical NF-κB and MAPK inflammatory pathways, and simultaneously bolster the cell's antioxidant defenses via the Nrf2 pathway highlights its potential as a powerful and multifaceted therapeutic agent.[1][10][11] The comprehensive data from both cellular and preclinical animal models strongly support its further investigation and development for treating a wide spectrum of inflammatory diseases. This guide provides a foundational resource for scientists and researchers dedicated to advancing the clinical translation of this promising natural compound.

References

- 1. Therapeutic potential and action mechanisms of this compound: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. therapeutic-potential-and-action-mechanisms-of-licochalcone-b-a-mini-review - Ask this paper | Bohrium [bohrium.com]

- 3. This compound specifically inhibits the NLRP3 inflammasome by disrupting NEK7‐NLRP3 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. This compound specifically inhibits the NLRP3 inflammasome by disrupting NEK7‐NLRP3 interaction [ouci.dntb.gov.ua]

- 6. This compound specifically inhibits the NLRP3 inflammasome by disrupting NEK7-NLRP3 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Licochalcone A: a review of its pharmacology activities and molecular mechanisms [frontiersin.org]

- 9. This compound Exhibits Anti-inflammatory Effects via Modulation of NF-κB and AP-1 [bslonline.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound confers protective effects against LPS-Induced acute lung injury in cells and mice through the Keap1/Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Induces ROS-Dependent Apoptosis in Oxaliplatin-Resistant Colorectal Cancer Cells via p38/JNK MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Therapeutic potential and action mechanisms of this compound: a mini review [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. Licochalcone H Induces Cell Cycle Arrest and Apoptosis in Human Skin Cancer Cells by Modulating JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

Licochalcone B: A Technical Guide to its Neuroprotective Properties in In Vitro Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Licochalcone B (LCB), a chalcone derived from the roots of Glycyrrhiza species, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects.[1][2][3] Emerging in vitro evidence now strongly indicates its potential as a potent neuroprotective agent. This technical guide consolidates the current understanding of LCB's neuroprotective mechanisms, focusing on its efficacy in various in vitro models of neuronal injury. We provide a detailed overview of the key signaling pathways modulated by LCB, a summary of the quantitative outcomes from pivotal studies, and the experimental protocols utilized to demonstrate its effects. This document aims to serve as a comprehensive resource for researchers exploring LCB as a promising lead compound for the development of novel therapies for neurodegenerative diseases.

Core Neuroprotective Mechanisms of this compound

In vitro studies have elucidated that this compound exerts its neuroprotective effects through a multi-pronged approach, primarily by mitigating oxidative stress, inhibiting apoptosis, inducing protective autophagy, and suppressing neuroinflammatory pathways.

Anti-Oxidative Effects

A primary mechanism underlying LCB's neuroprotective action is its ability to combat oxidative stress, a key pathological factor in neurodegenerative diseases.[4][5] In neuronal cell models like PC-12, LCB has been shown to effectively attenuate the damage induced by oxidative stressors such as hydrogen peroxide (H₂O₂).[4][5] Its anti-oxidative capacity is demonstrated by its ability to decrease the production of reactive oxygen species (ROS), reduce lipid peroxidation (measured by malondialdehyde - MDA levels), and enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD).[1][2][4][5][6]

Anti-Apoptotic Activity

This compound consistently demonstrates the ability to inhibit programmed cell death, or apoptosis, in neuronal cells subjected to toxic insults.[4][5][6] Treatment with LCB leads to a significant reduction in the apoptosis rate and decreases the activity of key executioner enzymes like caspase-3.[4][6] This anti-apoptotic effect is further evidenced by the downregulation of pro-apoptotic proteins such as cleaved caspase-3 and Bax, and the upregulation of anti-apoptotic proteins like Bcl-2.[2]

Induction of Protective Autophagy

A novel aspect of LCB's neuroprotective profile is its role as an autophagy inducer.[4][5] Autophagy is a cellular recycling process that can protect neurons by clearing damaged organelles and aggregated proteins. LCB treatment has been shown to increase the levels of key autophagy-related proteins, such as the conversion of LC3-I to LC3-II and Beclin-1, while decreasing levels of p62, indicating an enhancement of autophagic flux.[4] Importantly, this induction of autophagy has been shown to be a crucial mechanism for its anti-apoptotic effects.[4][5][6]

Anti-Inflammatory Properties

Neuroinflammation is a critical component of neurodegeneration. LCB exhibits potent anti-inflammatory effects by targeting key inflammatory pathways. It has been shown to inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that drives the production of potent pro-inflammatory cytokines.[2][7] LCB achieves this by directly binding to NEK7 and disrupting the crucial NEK7-NLRP3 interaction required for inflammasome assembly.[2][7] Furthermore, LCB can suppress the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammation.[1][2][3][8]

Key Signaling Pathways Modulated by this compound

The multifaceted neuroprotective effects of LCB are orchestrated through the modulation of several critical intracellular signaling pathways.

SIRT1/AMPK Pathway

This compound has been identified as an activator of the SIRT1/AMPK signaling pathway.[1][4][5] This pathway is a master regulator of cellular energy homeostasis and stress resistance. By activating SIRT1 and increasing the phosphorylation of AMPK, LCB initiates a cascade that promotes autophagy and suppresses apoptosis, thereby protecting neuronal cells from oxidative stress-induced death.[4][5][6]

Nrf2/ARE Pathway

LCB is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, the primary cellular defense mechanism against oxidative stress.[8][9][10] Upon activation by LCB, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), driving the expression of a battery of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1][8] This enhancement of the endogenous antioxidant system is central to LCB's ability to neutralize ROS and protect neurons.[8][9]

Quantitative Data Summary

The neuroprotective efficacy of this compound has been quantified across several in vitro studies. The following tables summarize the key findings.

Table 1: Effects of this compound on Oxidative Stress Markers

| Cell Line | Stressor | LCB Conc. (µM) | Parameter | Result | Reference |

| PC-12 | 900 µM H₂O₂ | 10 - 40 | MDA Level | Significant decrease vs. H₂O₂ group | [4] |

| PC-12 | 900 µM H₂O₂ | 40 | SOD Activity | Increased from 0.57 U/mL to ~0.77 U/mL | [4] |

| PC-12 | 900 µM H₂O₂ | 25 | ROS Production | Significant decrease in fluorescence intensity | [4] |

| RAW264.7 | BDE-47 | 0.75 | ROS Production | Significant decrease vs. BDE-47 group | [8] |

| RAW264.7 | BDE-47 | 0.75 | SOD, CAT, GSH | Increased levels | [8] |

Table 2: Effects of this compound on Apoptosis and Cell Viability

| Cell Line | Stressor | LCB Conc. (µM) | Parameter | Result | Reference |

| PC-12 | H₂O₂ | 10 - 40 | Apoptosis Rate | Significant reduction | [4][6] |

| PC-12 | H₂O₂ | 10 - 40 | LDH Release | Significant reduction | [4][6] |

| PC-12 | H₂O₂ | 10 - 40 | Caspase-3 Activity | Significant reduction | [4][6] |

| PC-12 | H₂O₂ | 10 - 40 | Cleaved Caspase-3 | Decreased protein expression | [4] |

| HPMECs | LPS | Not specified | Apoptosis Rate | Reduced from 41.4% to 10.29% (24h) | [11] |

Table 3: Effects of this compound on Autophagy and Signaling Proteins

| Cell Line | Treatment | LCB Conc. (µM) | Protein/Parameter | Result | Reference |

| PC-12 | LCB alone | 10 - 40 | LC3-II/LC3-I Ratio | Dose-dependent increase | [4][6] |

| PC-12 | LCB alone | 10 - 40 | p62 | Dose-dependent decrease | [4] |

| PC-12 | LCB alone | 10 - 40 | SIRT1 | Dose-dependent increase | [4] |

| PC-12 | LCB alone | 10 - 40 | p-AMPK | Dose-dependent increase | [4] |

| PC-12 | LCB alone | 10 - 40 | Beclin-1 | Dose-dependent increase | [4][6] |

Experimental Protocols

The following sections detail the common methodologies used in the in vitro assessment of this compound's neuroprotective properties.

Cell Culture and Induction of Neurotoxicity

-

Cell Lines: Pheochromocytoma (PC-12) cells are commonly used as a neuronal-like model.[4] They are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Induction of Oxidative Stress: To model oxidative damage, cells are often treated with hydrogen peroxide (H₂O₂). A common protocol involves pre-treating cells with various concentrations of LCB (e.g., 10, 20, 40 µM) for 16-24 hours, followed by the addition of H₂O₂ (e.g., 900 µM) for an additional 6 hours.[4]

Measurement of Oxidative Stress

-

Intracellular ROS: Reactive oxygen species levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Cells are incubated with DCFH-DA, which is oxidized by intracellular ROS to the highly fluorescent DCF. The fluorescence intensity is then quantified using flow cytometry or a fluorescence microscope.[4]

-

MDA and SOD Assays: Malondialdehyde (MDA) content, a marker of lipid peroxidation, and Superoxide Dismutase (SOD) activity are measured using commercially available colorimetric assay kits according to the manufacturer's instructions.[4]

Apoptosis Assays

-

Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells. Cells are harvested, washed, and stained with Annexin V-FITC and PI before analysis.[6]

-

Caspase-3 Activity: The activity of caspase-3, a key executioner of apoptosis, is determined using a colorimetric assay kit that measures the cleavage of a specific substrate.[4]

Western Blot Analysis

-

Protocol: Cells are lysed, and total protein is extracted. Protein concentrations are determined using a BCA assay. Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., LC3, p62, SIRT1, p-AMPK, Nrf2, Cleaved Caspase-3) overnight at 4°C. After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified using software like ImageJ, with β-actin often used as a loading control.[4]

Autophagy Detection

-

MDC Staining: Monodansylcadaverine (MDC) is a fluorescent compound that accumulates in autophagic vacuoles. Cells treated with LCB are stained with MDC, and the formation of fluorescent puncta, representing autolysosomes, is observed under a fluorescence microscope.[4][6]

-

LC3-II Conversion: The conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II) is a hallmark of autophagy. This is typically assessed by Western blot, where an increase in the LC3-II/LC3-I ratio indicates autophagy induction.[4]

Conclusion and Future Directions

The in vitro evidence presented in this guide strongly supports the neuroprotective potential of this compound. Through the activation of the SIRT1/AMPK and Nrf2 pathways, LCB effectively combats oxidative stress, inhibits apoptosis, and promotes protective autophagy in neuronal cell models. Its ability to also suppress key inflammatory pathways further underscores its multifaceted mechanism of action. The quantitative data consistently demonstrate significant protective effects at micromolar concentrations.

These compelling in vitro findings establish this compound as a high-potential lead compound for therapeutic development. Future research should focus on validating these mechanisms in more complex in vitro systems (e.g., co-cultures, organoids) and in in vivo models of neurodegenerative diseases to assess its bioavailability, blood-brain barrier permeability, and therapeutic efficacy. The detailed protocols and pathway analyses provided herein offer a solid foundation for researchers to build upon these promising results and accelerate the translation of this compound from a laboratory finding to a potential clinical solution.

References

- 1. Frontiers | Therapeutic potential and action mechanisms of this compound: a mini review [frontiersin.org]

- 2. Therapeutic potential and action mechanisms of this compound: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound, a Natural Autophagic Agent for Alleviating Oxidative Stress-Induced Cell Death in Neuronal Cells and Caenorhabditis elegans Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a Natural Autophagic Agent for Alleviating Oxidative Stress-Induced Cell Death in Neuronal Cells and Caenorhabditis elegans Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound specifically inhibits the NLRP3 inflammasome by disrupting NEK7‐NLRP3 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound attenuates neuronal injury through anti-oxidant effect and enhancement of Nrf2 pathway in MCAO rat model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iris.uniroma1.it [iris.uniroma1.it]

- 11. This compound confers protective effects against LPS-Induced acute lung injury in cells and mice through the Keap1/Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

Licochalcone B: A Technical Guide to Biological Activity Screening and Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licochalcone B is a flavonoid compound derived from the roots of Glycyrrhiza species, commonly known as licorice.[1][2] This natural product has garnered significant attention in the scientific community for its diverse pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3] Its therapeutic potential stems from its ability to modulate various cellular signaling pathways, making it a promising candidate for drug discovery and development.[1][2] This technical guide provides an in-depth overview of the biological activities of this compound, detailed protocols for its screening and analysis, a compilation of quantitative data, and visualizations of the key signaling pathways it influences.

Biological Activities and Mechanisms of Action

This compound exerts its biological effects by targeting multiple key cellular processes and signaling cascades. Its primary activities include:

-

Anticancer Activity: this compound has been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, lung, colon, and bladder.[4] It induces cell cycle arrest, primarily at the G2/M or S phase, and promotes apoptosis (programmed cell death) through both intrinsic and extrinsic pathways.[1][4] Key molecular targets in its anticancer action include the PI3K/Akt/mTOR and MAPK signaling pathways.[1][2]

-

Anti-inflammatory Activity: this compound demonstrates potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[1][5] A primary mechanism of its anti-inflammatory action is the suppression of the NF-κB signaling pathway, a central regulator of inflammation.[1][5]

-

Antioxidant Activity: This compound exhibits significant antioxidant properties by activating the Nrf2 signaling pathway.[6][7] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes, thereby protecting cells from oxidative stress-induced damage.[6][7]

-

Neuroprotective Effects: this compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting its potential in the management of neurodegenerative diseases.[3]

Quantitative Data: In Vitro Efficacy of this compound

The following tables summarize the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines and for its anti-inflammatory effects. This data provides a quantitative measure of its potency.

| Anticancer Activity | ||

| Cancer Type | Cell Line | IC50 (µM) |

| Hepatocellular Carcinoma | HepG2 | 110.15[2] |

| Anti-inflammatory Activity | ||

| Cell Line | Effect | IC50 (µM) |

| RAW 264.7 | Inhibition of NO production | 8.78[1][2] |

| RAW 264.7 | Inhibition of NO production | 9.94 |

| Other Activities | ||

| Target/Assay | Effect | IC50 (µM) |

| 15-Lipoxygenase (15-LOX) | Enzyme inhibition | 9.67[1][2] |

| Angiotensin-Converting Enzyme (ACE) | Enzyme inhibition | 0.24[2][3] |

| Amyloid β (Aβ42) self-aggregation | Inhibition | 2.16 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to screen and characterize the biological activity of this compound.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

This compound stock solution (dissolved in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO or solubilization solution[8]

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[8]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Apoptosis Analysis: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of the DNA-intercalating dye, propidium iodide, by cells with compromised membrane integrity.

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1X Binding Buffer

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.

Cell Cycle Analysis: Propidium Iodide (PI) Staining by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

70% ice-cold ethanol

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay. Harvest the cells by trypsinization.

-

Fixation: Wash the cells with PBS and resuspend the pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[9] Incubate on ice for at least 30 minutes or store at 4°C.[9]

-

Washing: Centrifuge the fixed cells and wash twice with PBS.[9]

-

Staining: Resuspend the cell pellet in 0.5 mL of PI staining solution containing RNase A.[10]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry. The DNA content will be represented by the fluorescence intensity of PI.

Signaling Pathway Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of this compound on the expression and phosphorylation status of proteins involved in key signaling pathways.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins, e.g., p-Akt, Akt, p-NF-κB, NF-κB, Nrf2)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Protein Extraction: Treat cells with this compound, then wash with ice-cold PBS and lyse with RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its biological activity screening.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. Therapeutic potential and action mechanisms of this compound: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. scispace.com [scispace.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 10. igbmc.fr [igbmc.fr]

Licochalcone B: A Comprehensive Technical Guide to its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licochalcone B, a prominent chalcone derived from the roots of Glycyrrhiza species, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1][2][3] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound, offering a valuable resource for researchers and professionals engaged in drug discovery and development. The document summarizes key quantitative data, details experimental protocols for assessing its biological effects, and visualizes the intricate signaling pathways it modulates.

This compound has demonstrated a broad spectrum of therapeutic potential, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2][3] Its mechanism of action is multifaceted, involving the modulation of several key cellular signaling pathways, such as the PI3K/Akt/mTOR and NF-κB pathways.[1][4][5] Understanding the relationship between the chemical structure of this compound and its biological activity is paramount for the rational design of novel, more potent, and selective therapeutic agents.

Data Presentation: Structure-Activity Relationship of this compound and Its Derivatives

The following tables summarize the quantitative biological data for this compound and its synthetic analogs, providing a clear comparison of their activities.

Anti-inflammatory Activity

| Compound | Modification | Assay | Target/Cell Line | IC50 (µM) | Reference |

| This compound | - | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | 9.94 | [6][7] |

| This compound | - | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | 8.78 | [2][3] |

| This compound | - | 15-Lipoxygenase (15-LOX) Inhibition | 9.67 | [2] | |

| This compound | - | Angiotensin-Converting Enzyme (ACE) Inhibition | 0.24 | [2] | |

| Analog 1 | Modification on Aromatic Ring A | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | 4.72 | [6][7] |

| Analog 2 | Modification on Aromatic Ring A | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | 10.1 | [6][7] |

| Analog 3 | Modification on Aromatic Ring A | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | 4.85 | [6][7] |

| Analog 4 | Modification on Aromatic Ring A | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | 2.37 | [6][7] |

| Analog 5 | Modification on Aromatic Ring A | NO Production Inhibition | LPS-stimulated RAW 264.7 cells | 4.95 | [6][7] |

Anticancer Activity

| Compound | Modification | Cell Line | IC50 (µM) | Reference |

| This compound Derivative (B3) | (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | HeLa (Cervical Cancer) | 3.204 | [8] |

| This compound Derivative (B3) | (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | MCF-7 (Breast Cancer) | 3.849 | [8] |

| This compound Derivative (A5) | Methoxy and hydroxyl group on B-ring | MCF-7 (Breast Cancer) | 24.67 | [8] |

| This compound Derivative (C1) | Cyclobutylmethyl ring on phenoxy position | HeLa (Cervical Cancer) | 45.54 | [8] |

| This compound Derivative (C1) | Cyclobutylmethyl ring on phenoxy position | HepG-2 (Liver Cancer) | 39.34 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound and its derivatives on the viability and proliferation of cancer cells.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MG-63, U2OS osteosarcoma cells)

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin/streptomycin

-

This compound and its derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treat the cells with various concentrations of this compound or its derivatives for the desired time period (e.g., 24, 48, 72 hours). A vehicle control (DMSO) should be included.

-

After the treatment period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis for NF-κB and PI3K/Akt/mTOR Pathway Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and PI3K/Akt/mTOR signaling pathways.

Materials:

-

6-well plates

-

RAW 264.7 murine macrophage cells or cancer cell lines

-

LPS (Lipopolysaccharide) for stimulating the NF-κB pathway

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against: p-p65, p65, IκBα, p-Akt, Akt, p-mTOR, mTOR, β-actin (as a loading control)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a designated period (e.g., 30 minutes) to activate the NF-κB pathway. For PI3K/Akt/mTOR pathway analysis in cancer cells, stimulation may not be necessary.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the cell lysates using the BCA protein assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.[9][10][11]

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Therapeutic potential and action mechanisms of this compound: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Therapeutic potential and action mechanisms of this compound: a mini review [frontiersin.org]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. This compound Exhibits Anti-inflammatory Effects via Modulation of NF-κB and AP-1 [bslonline.org]

- 6. Synthesis of licochalcone analogues with increased anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts [mdpi.com]

Licochalcone B: A Technical Guide to Preliminary In Vitro Toxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity studies of Licochalcone B (LCB), a natural chalcone compound isolated from the root of Glycyrrhiza species. This document summarizes key findings on its cytotoxic and apoptotic effects across various cell lines, details the experimental methodologies employed in these studies, and visualizes the molecular pathways implicated in its mechanism of action.

Quantitative Toxicity Data

The following tables summarize the dose-dependent effects of this compound on different cell lines as reported in the scientific literature.

Table 1: Cytotoxicity and Apoptotic Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time | Key Findings |

| MG-63 & U2OS | Osteosarcoma | Not Specified | Dose-dependent | Not Specified | Induced autophagy and apoptosis; decreased Bcl-2, p62, caspase-3, and Ki67; increased cleaved caspase-3, Beclin1, Bax, Atg7, and LC3B.[1][2] |

| HCC827 | Non-Small-Cell Lung Cancer | Not Specified | 5 - 15 | Not Specified | Caused G2/M phase cell cycle arrest by decreasing cyclinB1 and CDC2 and increasing p27.[3] |

| HCC827 & HCC827GR | Non-Small-Cell Lung Cancer | Viability & Colony Formation | Not Specified | Not Specified | Suppressed viability and colony formation; induced G2/M cell-cycle arrest and apoptosis.[4] |

| HCT116 & HCT116-OxR | Colorectal Cancer | MTT Assay | 10, 20, 30 | 24h & 48h | Decreased cell viability in a dose-dependent manner.[5] |

| HepG2 | Hepatoma | Not Specified | 120 | 24h | IC50 of 110.15 µM; caused morphological distortion, G2/M phase cell cycle arrest (43.1% vs 23.7% in control), and induced apoptosis and intracellular ROS generation.[6] |

| Human NSCLC cells | Non-Small-Cell Lung Cancer | Not Specified | 0 - 20 | 24h or 48h | Inhibited cell growth.[7] |

Table 2: Neuroprotective and Cytoprotective Effects of this compound

| Cell Line | Model | Assay | Concentration (µM) | Incubation Time | Key Findings |

| PC-12 | H₂O₂-induced oxidative stress | Not Specified | 10, 20, 40 | 16h pre-treatment | Protected cells from H₂O₂-induced damage; suppressed apoptosis.[8] |

| SH-SY5Y | H₂O₂-induced cell death | Not Specified | 0 - 12 | 48h | Reduced ROS generation and protected cells from H₂O₂-induced cell death.[7] |

| HPMECs | LPS-induced injury | CCK8 Assay | 0.1 - 0.7 | 24h & 48h | Increased cell viability, indicating no cytotoxicity at these concentrations.[9] |

| RAW264.7 | LPS-induced inflammation | Not Specified | 10 | 1h | Inhibited LPS-induced NF-κB activation and phosphorylation of NF-κB p65.[7] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning this compound toxicity.

Cell Culture and Treatment

-

Cell Lines: A variety of human cancer cell lines including MG-63 and U2OS (osteosarcoma)[1][2], HCC827 (non-small-cell lung cancer)[3], HCT116 (colorectal cancer)[5], and HepG2 (hepatoma)[6] were utilized. Normal cell lines such as HPMECs were also used to assess selective toxicity.[9]

-

Culture Conditions: Cells were typically cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

This compound Preparation: this compound was dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which was then diluted to the desired final concentrations in the cell culture medium for experiments.

Cytotoxicity and Cell Viability Assays

-

MTT Assay: This colorimetric assay was used to assess cell metabolic activity as an indicator of cell viability. Cells were seeded in 96-well plates, treated with varying concentrations of this compound for specified durations (e.g., 24h or 48h).[5] Subsequently, MTT reagent was added, and the resulting formazan crystals were dissolved for absorbance measurement, typically at 570 nm.

-

CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay was employed to determine the cytotoxicity of this compound on Human Pulmonary Microvascular Endothelial Cells (HPMECs).[9] This assay works on a similar principle to the MTT assay, measuring the production of a water-soluble formazan dye.

-

Lactate Dehydrogenase (LDH) Assay: Cytotoxicity was also measured by quantifying the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[8]

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method was used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. After treatment with this compound, cells were harvested, washed, and stained with Annexin V-FITC and PI before analysis. An increase in Annexin V positive cells is indicative of apoptosis induction.[8][9]

-

Hoechst 33342 Staining: This fluorescent stain was used to visualize nuclear morphology. Apoptotic cells typically exhibit condensed or fragmented nuclei, which can be observed under a fluorescence microscope after staining.[8]

-

Western Blot Analysis for Apoptosis-Related Proteins: The expression levels of key proteins involved in apoptosis were determined by Western blotting. This includes members of the Bcl-2 family (e.g., Bcl-2, Bax) and caspases (e.g., caspase-3, cleaved caspase-3).[1][2][8]

Reactive Oxygen Species (ROS) Measurement

-

DCFH₂-DA Staining: Intracellular ROS levels were detected using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH₂-DA). Following treatment, cells were incubated with DCFH₂-DA, which is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity was then measured using flow cytometry.[8]

Signaling Pathways and Molecular Mechanisms

This compound exerts its cytotoxic and protective effects through the modulation of several key signaling pathways.

Pro-Apoptotic and Anti-Proliferative Pathways in Cancer Cells